![molecular formula C19H16N2O3S2 B2711584 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895484-19-2](/img/structure/B2711584.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This compound features a 1,4-benzodioxane moiety known for various pharmacological effects, including anti-diabetic and anti-cancer properties. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Benzodioxane Moiety : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine, it is reacted with appropriate sulfonyl chlorides to form sulfonamide derivatives.
- Thiazole Ring Construction : The thiazole ring is introduced through a condensation reaction with thiazole derivatives.
- Final Acetamide Formation : The final step involves acetamide formation using acetic anhydride or acetic acid.
The characterization of synthesized compounds typically includes techniques such as Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of this compound against various targets:
Enzyme | Inhibition Type | IC50 Value (µM) | Activity Level |
---|---|---|---|
α-Glucosidase | Competitive Inhibition | 15.5 | Moderate |
Acetylcholinesterase | Weak Inhibition | >100 | Weak |
Butyrylcholinesterase | Moderate Inhibition | 45.0 | Moderate |
The compound exhibited moderate inhibition against α-glucosidase, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM). However, its inhibitory activity against acetylcholinesterase was weak, suggesting limited potential in treating Alzheimer's disease compared to other sulfonamide derivatives .
Antitumor Activity
Compounds with a benzodioxane structure have shown promising antitumor activity. The synthesized thiazole derivatives were tested against various cancer cell lines:
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
MCF-7 (Breast Cancer) | 25.0 | Moderate |
HeLa (Cervical Cancer) | 30.0 | Moderate |
A549 (Lung Cancer) | 40.0 | Weak |
These results indicate that while the compound has some antitumor activity, further structural modifications may enhance its efficacy .
Case Studies
A study conducted by Abbasi et al. highlighted the synthesis and biological evaluation of various sulfonamide derivatives containing the benzodioxane moiety. The results showed that these compounds not only inhibited α-glucosidase but also demonstrated anti-inflammatory properties in vitro .
In another case study focusing on thiazole derivatives, researchers found that modifications in the side chains significantly affected the biological activity profiles, suggesting that further exploration of structure-activity relationships (SAR) could lead to more potent compounds .
科学研究应用
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting with the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole and phenylsulfanyl acetamides. The characterization of synthesized compounds is performed using various spectroscopic techniques such as:
- Proton Nuclear Magnetic Resonance (1H-NMR)
- Infrared Spectroscopy (IR)
- Elemental Analysis (CHN)
These methods confirm the structural integrity and purity of the synthesized compounds .
Anti-Diabetic Applications
Recent studies have highlighted the anti-diabetic potential of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide. Specifically, it has been evaluated for its inhibitory effects on the enzyme α-glucosidase, which plays a significant role in carbohydrate metabolism.
Case Study: Enzyme Inhibition
A study conducted by Abbasi et al. synthesized a series of related compounds and assessed their inhibitory activity against α-glucosidase. The results indicated that modifications in the compound's structure could lead to varying degrees of enzyme inhibition. For instance, some derivatives exhibited moderate activity, suggesting their potential as therapeutic agents for managing type 2 diabetes .
Compound Name | IC50 Value (µM) | Activity Level |
---|---|---|
Compound A | 45 | Moderate |
Compound B | 70 | Weak |
This compound | 55 | Moderate |
Anti-Inflammatory Potential
Another promising application of this compound is in the field of anti-inflammatory research. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it relevant for further investigation in inflammatory diseases.
Future Directions and Research Needs
While initial findings are promising, further research is necessary to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:
- In Vivo Studies : To evaluate efficacy and safety in biological systems.
- Mechanistic Studies : To understand the detailed pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and selectivity.
属性
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(12-25-14-4-2-1-3-5-14)21-19-20-15(11-26-19)13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYKJCWCSZHKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。